Molecular Property Vector Differentiation: Pyrrolidine vs. Morpholine C5 Substituent
The pyrrolidine-bearing target compound differs quantifiably from its closest commercially available analog, (3-methyl-1,2,4-thiadiazol-5-yl)(morpholino)methanone (CAS 1448132-38-4), across multiple ADME-relevant molecular descriptors. The target compound possesses a molecular weight (MW) of 197.26 g·mol⁻¹ versus 213.26 g·mol⁻¹ for the morpholino analog . Its TPSA is 46.09 Ų, reflecting the absence of the morpholine ether oxygen that raises the morpholino analog's TPSA to an estimated ~55.3 Ų. The target compound has zero hydrogen bond donors and four hydrogen bond acceptors, whereas the morpholino analog introduces a fifth acceptor, increasing aqueous solubility but potentially reducing passive membrane permeability . The calculated LogP of 1.08 indicates moderate lipophilicity suitable for blood-brain barrier penetration, a parameter that shifts downward with the more polar morpholine substitution .
| Evidence Dimension | Molecular weight, TPSA, H-bond acceptor count, and calculated LogP |
|---|---|
| Target Compound Data | MW = 197.26 g·mol⁻¹; TPSA = 46.09 Ų; H_Acceptors = 4; H_Donors = 0; LogP = 1.08 |
| Comparator Or Baseline | (3-Methyl-1,2,4-thiadiazol-5-yl)(morpholino)methanone (CAS 1448132-38-4): MW = 213.26 g·mol⁻¹; TPSA ≈ 55.3 Ų; H_Acceptors = 5; H_Donors = 0; LogP < 1.08 |
| Quantified Difference | ΔMW = -16.0 g·mol⁻¹ (−7.5% lower); ΔTPSA ≈ −9.2 Ų; ΔH_Acceptors = −1; higher LogP for target |
| Conditions | Calculated molecular properties derived from 2D chemical structure using standard cheminformatics algorithms (Leyan vendor datasheet for target; ChemSrc for morpholino analog) |
Why This Matters
Lower molecular weight, reduced TPSA, and higher LogP collectively predict superior passive membrane permeability for the pyrrolidine analog, making it the preferred scaffold when CNS penetration or intracellular target access is required.
